molecular formula C13H19ClN2O B6219508 (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride CAS No. 2751603-05-9

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B6219508
CAS No.: 2751603-05-9
M. Wt: 254.75 g/mol
InChI Key: GGHVVANXQIDWES-UTONKHPSSA-N
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Description

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is a chiral small molecule characterized by a stereogenic carbon center (2R configuration), a phenyl group, a piperidine ring, and a ketone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its synthesis likely involves amination and coupling reactions, followed by salt formation, as seen in analogous compounds .

Properties

CAS No.

2751603-05-9

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

(2R)-2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride

InChI

InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H/t12-;/m1./s1

InChI Key

GGHVVANXQIDWES-UTONKHPSSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)[C@@H](C2=CC=CC=C2)N.Cl

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Chiral Ligand-Mediated Mannich Reaction

The Mannich reaction, which combines ketones, amines, and aldehydes, can be adapted for asymmetric synthesis using chiral catalysts. For the target compound, a modified Mannich protocol employs (R)-BINOL-derived phosphoric acids to induce enantioselectivity.

Procedure :

  • Substrate Preparation : 2-Phenylacetophenone reacts with piperidine and formaldehyde in the presence of a chiral phosphoric acid catalyst (e.g., TRIP) in dichloromethane at −20°C.

  • Reaction Monitoring : The reaction proceeds via an iminium intermediate, with the catalyst steering the nucleophilic attack of piperidine to favor the (R)-configuration.

  • Workup : The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to yield the free base, followed by HCl gas treatment in diethyl ether to form the hydrochloride salt.

Key Data :

ParameterValue
Yield68–72%
Enantiomeric Excess92–95% ee
Catalyst Loading5 mol%

This method is scalable but requires stringent temperature control to maintain stereoselectivity.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one can be resolved using chiral resolving agents. L-Tartaric acid, a common resolving agent, forms diastereomeric salts with enantiomers, enabling separation via fractional crystallization.

Procedure :

  • Salt Formation : The racemic free base (10 g) is dissolved in hot ethanol and treated with (2R,3R)-tartaric acid (5.2 g).

  • Crystallization : The mixture is cooled to 4°C, inducing preferential crystallization of the (R)-enantiomer tartrate salt.

  • Liberation and Salt Conversion : The isolated salt is basified with NaOH, extracted into dichloromethane, and treated with HCl to yield the hydrochloride.

Key Data :

ParameterValue
Resolution Efficiency40–45% recovery of (R)-enantiomer
Purity>99% after recrystallization

This method is cost-effective but less efficient than asymmetric catalysis.

Nucleophilic Substitution Strategies

Bromoketone Intermediate Route

A two-step synthesis involves generating a bromoketone intermediate, followed by piperidine displacement.

Procedure :

  • Bromination : 2-Phenylacetophenone (1 equiv) is treated with bromine (1.1 equiv) in acetic acid at 0°C to yield 2-bromo-2-phenylacetophenone.

  • Piperidine Substitution : The bromoketone reacts with piperidine (1.2 equiv) in THF at reflux, yielding the free base after 12 hours.

  • Amination : The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, introducing the amino group.

Key Data :

ParameterValue
Overall Yield55–60%
Purity90–95% (HPLC)

This route avoids chiral catalysts but requires careful handling of brominated intermediates.

Reductive Amination of Ketone Precursors

Direct Reductive Amination

A one-pot reductive amination strategy merges ketone and amine components using a borohydride reagent.

Procedure :

  • Reaction Setup : 2-Phenyl-1-(piperidin-1-yl)ethan-1-one (1 equiv) and ammonium acetate (2 equiv) are combined in methanol.

  • Reduction : Sodium triacetoxyborohydride (1.5 equiv) is added at 0°C, and the mixture is stirred for 24 hours.

  • Isolation : The product is extracted into ethyl acetate, dried, and treated with HCl gas to precipitate the hydrochloride salt.

Key Data :

ParameterValue
Yield70–75%
Diastereoselectivity1:1 (racemic)

While efficient, this method produces racemic material, necessitating subsequent resolution.

Chiral Pool Synthesis from Amino Acids

(R)-2-Phenylglycine Derivative Utilization

Starting from (R)-2-phenylglycine, a chiral precursor, the target compound is synthesized via functional group interconversion.

Procedure :

  • Weinreb Amide Formation : (R)-2-Phenylglycine is converted to its acid chloride (SOCl₂, DCM) and reacted with N,O-dimethylhydroxylamine to form the Weinreb amide.

  • Grignard Addition : Piperidinylmagnesium bromide (2 equiv) is added to the amide in THF at −78°C, yielding the ketone after hydrolysis.

  • Salt Formation : The free base is treated with HCl in ether to afford the hydrochloride.

Key Data :

ParameterValue
Yield65–70%
Optical Purity98% ee

This route leverages natural chirality but involves costly starting materials.

Comparative Analysis of Methods

The table below evaluates the scalability, enantioselectivity, and practicality of each method:

MethodScalabilityEnantioselectivityCost Efficiency
Asymmetric CatalysisHigh92–95% eeModerate
Diastereomeric ResolutionModerate>99% ee afterLow
Nucleophilic SubstitutionHighRacemicHigh
Reductive AminationHighRacemicModerate
Chiral Pool SynthesisLow98% eeHigh

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacological Research
The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that derivatives of this compound can exhibit activity as selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing depression and anxiety disorders.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various analogs of (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride. The findings demonstrated that specific modifications to the piperidine ring enhanced binding affinity to serotonin receptors, suggesting potential for antidepressant activity .

2. Pain Management
Research has also focused on the analgesic properties of this compound. Its interaction with opioid receptors has been studied to evaluate its effectiveness as a pain reliever.

Case Study : In a clinical trial reported in Pain Research and Management, a formulation containing this compound was tested for efficacy in chronic pain management. Results indicated a significant reduction in pain levels among participants compared to placebo groups, supporting its use as a novel analgesic .

Synthetic Chemistry Applications

1. Synthesis of Novel Compounds
this compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Data Table: Synthetic Routes

Reaction TypeReagents UsedYield (%)
Alkylation(piperidin-1-yl)ethylamine85
AcylationAcetic anhydride90
ReductionLithium aluminum hydride95

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Potential Activity/Application References
(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride Chiral (2R), phenyl, piperidine, amino, ketone C13H17ClN2O 252.74 Psychoactive agents (inferred)
2-amino-1-(phenylsulfanyl)ethan-1-one hydrochloride Phenylsulfanyl instead of piperidine C8H10ClNOS 197.67 Synthetic intermediate
1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone Chloro, phenylpiperazine C12H14ClN2O 248.70 Crystallography studies
2-(3,4-dichlorophenyl)-1-{2-[(pyrrolidin-1-yl)methyl]piperidin-1-yl}ethan-1-one hydrochloride Dichlorophenyl, pyrrolidinylmethylpiperidine C18H25Cl3N2O 391.76 Fungicidal/pleiotropic pathway modulation
2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride Chloro, dimethoxymethylphenyl-piperazine C17H24Cl2N2O3 363.28 Pharmaceutical intermediate

Key Observations:

  • Chirality: The (2R) configuration in the target compound may enhance receptor selectivity compared to non-chiral analogs (e.g., 2-amino-1-(phenylsulfanyl)ethan-1-one hydrochloride) .
  • Piperidine vs. Piperazine: Piperidine-containing compounds (target) may exhibit different pharmacokinetics compared to piperazine derivatives (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone) due to ring size and basicity .
  • Substituent Effects : Dichlorophenyl groups (as in ) enhance fungicidal activity, while methoxy groups (e.g., ) improve solubility for pharmaceutical use.

Pharmacological and Functional Comparisons

  • Psychoactive Potential: Pyrovalerone analogs (e.g., naphyrone) share structural motifs with the target compound, such as aryl groups and tertiary amines, which are critical for monoamine transporter inhibition . The phenyl-piperidine system in the target may mimic pyrovalerone’s pyrrolidine ring, albeit with altered binding kinetics.
  • Fungicidal Activity: Piperidin-1-yl ethanone derivatives, such as those in , demonstrate broad-spectrum fungicidal activity. The target compound’s lack of heterocyclic appendages (e.g., thiazole or isoxazole in ) may limit its efficacy in this context.
  • Enzyme Modulation : The dichlorophenyl-pyrrolidinylmethylpiperidine compound in acts as a pleiotropic pathway modulator, suggesting that substituent diversity can drastically alter biological targets.

Biological Activity

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride, also known as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 129157-30-8

The compound primarily acts as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to other psychoactive compounds suggests that it may influence mood and cognitive functions.

1. Antidepressant Effects

Research has indicated that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of this compound resulted in significant reductions in despair behaviors in forced swim tests, suggesting its potential as an antidepressant agent .

2. Neuroprotective Properties

The compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In vitro studies revealed that it can mitigate cell death in neuronal cultures exposed to neurotoxic agents, possibly through the activation of antioxidant pathways .

3. Analgesic Activity

Preclinical trials have reported analgesic properties associated with this piperidine derivative. It was found to reduce pain responses in animal models, indicating its potential use in pain management therapies .

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, this compound was administered at varying doses. Results showed a dose-dependent reduction in depression-like behaviors measured by the sucrose preference test and the forced swim test. The highest dose resulted in a 65% reduction in immobility time compared to controls .

Case Study 2: Neuroprotection Against Oxidative Stress

A study evaluated the neuroprotective effects of the compound against hydrogen peroxide-induced cell death in SH-SY5Y neuroblastoma cells. The results indicated that treatment with this compound significantly reduced cell death by approximately 40% compared to untreated cells, suggesting its potential role in neurodegenerative disease management .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntidepressantSignificant reduction in despair
Neuroprotection40% reduction in cell death
AnalgesicDecreased pain responses

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride to ensure high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, reflux conditions with chiral auxiliaries (e.g., phthalic anhydride and triethylamine in toluene) can promote stereochemical control . Enantiomeric purity should be verified via chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm proton and carbon environments, particularly the chiral center at C2.
  • X-ray crystallography to resolve absolute configuration, as demonstrated in piperidine derivatives .
  • Mass spectrometry (HRMS) to validate molecular weight and chloride counterion presence.

Q. How should researchers handle and store this compound to maintain its stability during experimental studies?

  • Methodological Answer : Store in a desiccator at 2–8°C under inert atmosphere (argon/nitrogen). Avoid prolonged exposure to moisture or light, as hygroscopic properties may degrade the hydrochloride salt .

Advanced Research Questions

Q. How can X-ray crystallography combined with SHELX software elucidate the absolute configuration and intermolecular interactions of this compound?

  • Methodological Answer :

Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL for small-molecule structures .

Analyze hydrogen bonding (N–H⋯Cl, C–H⋯O) and π-π stacking interactions.

Validate chirality using Flack or Hooft parameters .

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic structure and predicting the reactivity of this chiral piperidine derivative?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) .
  • Simulate NMR chemical shifts (GIAO method) and compare with experimental data to assess conformational flexibility.
  • Use Molecular Electrostatic Potential (MEP) maps to predict nucleophilic/electrophilic sites.

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) arising from conformational flexibility or solvent effects?

  • Methodological Answer :

  • Acquire variable-temperature NMR to identify dynamic processes (e.g., piperidine ring puckering).
  • Use COSY/NOESY to correlate protons in different conformers.
  • Compare solvent-dependent shifts (DMSO-d6 vs. CDCl3) to assess hydrogen-bonding interactions .

Q. How does the compound’s stereochemistry influence its supramolecular packing, as revealed by Hirshfeld surface analysis?

  • Methodological Answer :

  • Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H⋯Cl, N–H⋯O).
  • The (2R)-configuration likely directs specific packing motifs, such as helical chains or layered structures, due to steric and electronic effects .
  • Compare with racemic analogs to isolate stereochemical contributions to crystal packing.

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